
Acide Bleu 45
Vue d'ensemble
Description
Acid Blue 45, also known as Acid Blue 45, is a useful research compound. Its molecular formula is C14H8N2Na2O10S2 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acid Blue 45 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acid Blue 45 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Blue 45 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Élimination par adsorption à partir de solutions aqueuses
L'Acide Bleu 45 est utilisé dans des études liées à l'élimination de la couleur des solutions aqueuses . Le colorant répond favorablement à l'adsorption sur des flocs préformés de sulfate ferrique, de sulfate de manganèse et de chlorure de manganèse . L'élimination maximale de la couleur des flocs de sulfate ferrique, de sulfate de manganèse et de chlorure de manganèse était respectivement de 90 %, 85 % et 65 % .
Nettoyage environnemental
Le colorant est utilisé dans la recherche liée au nettoyage environnemental . La mondialisation de l'industrialisation a entraîné le rejet de grandes quantités de composés potentiellement toxiques, mutagènes et xénobiotiques dans la biosphère . L'this compound est utilisé dans des études pour développer des méthodes d'élimination de ces contaminants dangereux .
Traitement des eaux usées de l'industrie textile
L'this compound est utilisé dans des études liées au traitement des eaux usées de l'industrie textile . Les industries textiles utilisent des colorants synthétiques et rejettent des millions de litres d'effluents non traités contenant des colorants nocifs dans les plans d'eau récepteurs . L'this compound est utilisé dans la recherche pour développer des procédés de traitement efficaces pour ces eaux usées .
Décomposition photocatalytique
L'this compound est utilisé dans des études liées à la décomposition photocatalytique des colorants <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w
Mécanisme D'action
Target of Action
Acid Blue 45 is primarily used as a fluorescent dye . Its primary targets are the materials it is intended to dye The dye binds to these materials, resulting in a change in their color.
Mode of Action
The mode of action of Acid Blue 45 involves the interaction of the dye with its targets, leading to a change in their color . The dye molecules attach to the target material, often through ionic or covalent bonds, and impart their color to the material. The exact nature of these interactions and the resulting changes can vary widely and are influenced by factors such as the chemical composition of the target material and the specific conditions under which the dyeing process is carried out.
Biochemical Pathways
As a dye, Acid Blue 45 does not directly participate in biochemical pathways within living organisms. Its primary function is to impart color to materials. When used in biological research, the dye can be used to highlight specific structures or substances, aiding in their visualization and study .
Result of Action
The primary result of the action of Acid Blue 45 is the color change it imparts to the materials it dyes . This can aid in the visualization of these materials, particularly in research settings. The specific molecular and cellular effects of the dye can vary depending on the nature of the material being dyed and the conditions under which the dyeing process is carried out.
Action Environment
The action, efficacy, and stability of Acid Blue 45 can be influenced by various environmental factors. These can include the temperature and pH of the dyeing solution, the presence of other chemicals, and the nature of the material being dyed . Optimizing these and other factors can help to ensure the effective and stable binding of the dye to its targets.
Propriétés
IUPAC Name |
disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O10S2.2Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALIDVQXCHFEG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128-86-9 (Parent) | |
| Record name | C.I. 63010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90889462 | |
| Record name | C.I. Acid Blue 45 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2861-02-1 | |
| Record name | C.I. 63010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 45 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 45 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5526NL81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


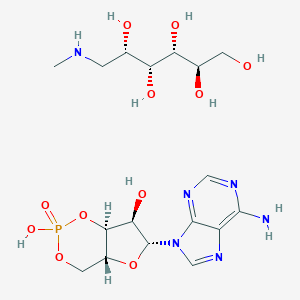
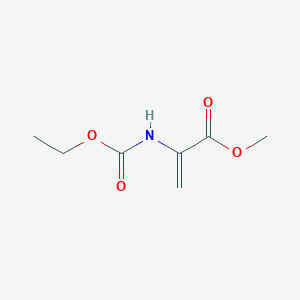

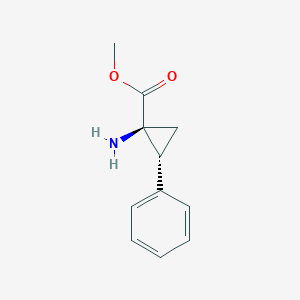
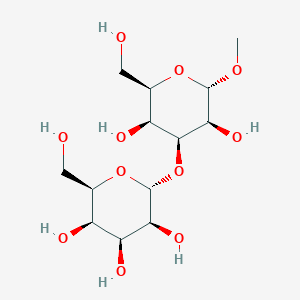

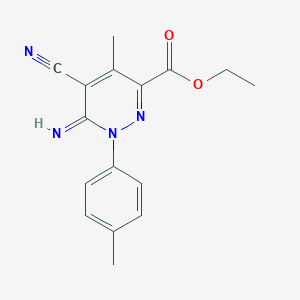
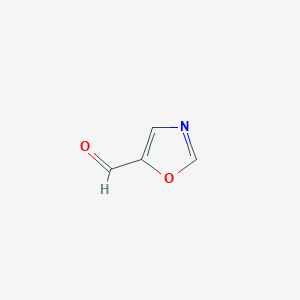
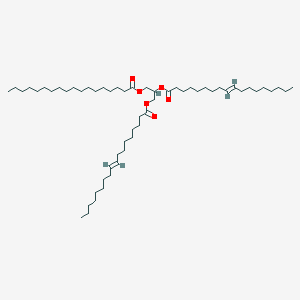
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)
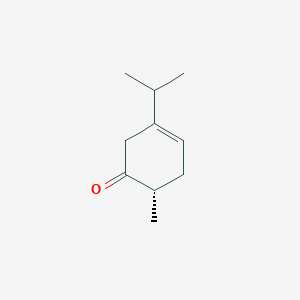
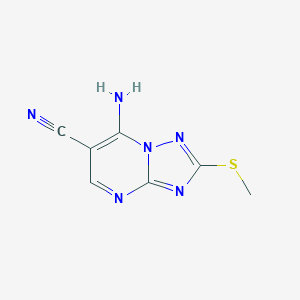
![7-Methyl-5H-furo[3,2-C]pyridin-4-one](/img/structure/B39324.png)

